![molecular formula C10H10N4OS2 B14390638 N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 89335-08-0](/img/structure/B14390638.png)
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound that features a thiadiazole ring fused with a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of 4-methoxyphenylthiourea with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in the presence of a catalyst such as iodine or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as bromination, nucleophilic substitution, and cyclization. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: It has potential as an anticancer agent, anti-inflammatory agent, and enzyme inhibitor.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)thiourea
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency and selectivity in various biological assays .
Propiedades
Número CAS |
89335-08-0 |
|---|---|
Fórmula molecular |
C10H10N4OS2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C10H10N4OS2/c1-15-7-4-2-6(3-5-7)8-13-14-10(17-8)12-9(11)16/h2-5H,1H3,(H3,11,12,14,16) |
Clave InChI |
AVLWMCPILDHUMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


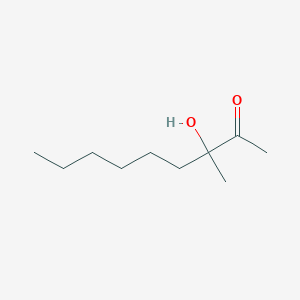
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)

![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
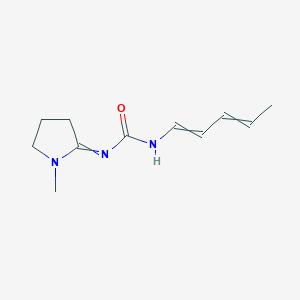
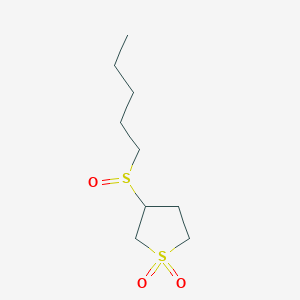
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
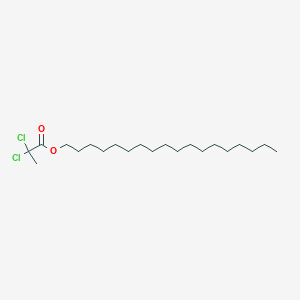

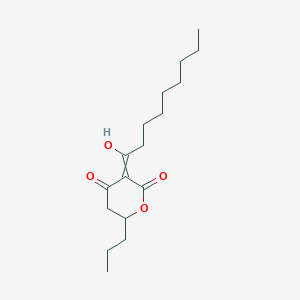
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
